1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Medicinal Chemistry SAR Studies Organic Synthesis

This unique 2-methoxy-4-nitro substituted building block is essential for SAR-driven medicinal chemistry. Unlike analogs (3-nitro, des-methyl), its precise substitution pattern provides the exact electronic and steric environment required for CNS probe libraries and kinase inhibitor intermediates (WEE1, SYK). The N-methyl group enhances membrane permeability, while the nitro handle enables reduction to amine for further derivatization. With a TPSA of 61.5 Ų within drug-like space, it is ideal for hypoxia-activated prodrug design. Secure your research purity 95%+ stock now.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 209482-01-9
Cat. No. B1624943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
CAS209482-01-9
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3
InChIKeyPCDGXHKODGQGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9): Procurement Specifications and Chemical Identity


1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a nitrophenyl-substituted piperazine derivative with the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, characterized by its electron-withdrawing nitro group and electron-donating methoxy group on a phenyl ring attached to a 4-methylpiperazine moiety [1][2]. Its unique substitution pattern (2-methoxy-4-nitro) is a key structural feature that distinguishes it from other nitrophenyl-piperazine analogs, influencing its subsequent reactivity and utility in creating more complex molecular architectures .

Why 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (209482-01-9) Cannot Be Replaced by Close Analogs in Synthetic Routes


The precise substitution pattern on the phenyl ring is the critical determinant of a synthetic intermediate's utility. The target compound's 2-methoxy-4-nitro arrangement confers a specific electronic and steric environment that is not replicated by analogs with different positional isomers (e.g., 3-nitro) or alternative functional groups (e.g., chloro-, bromo-, or amino-substitutions) [1]. Even a seemingly minor change, such as the absence of the methyl group on the piperazine ring (e.g., 1-(2-Methoxy-4-nitrophenyl)piperazine, CAS 170912-81-9), results in a distinct molecular scaffold with a different molecular weight (237.26 vs 251.28 g/mol) and physicochemical profile, which would divert the synthetic pathway and alter the properties of downstream products [2]. For applications in structure-activity relationship (SAR) studies, where a specific set of molecular features is being probed, the use of any analog lacking this exact substitution pattern would invalidate the experimental results . The data below quantifies these critical differences.

Quantitative Differentiation Guide for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (209482-01-9) vs. Closest Analogs


Structural Differentiation: Unique 2-Methoxy-4-Nitro Substitution Pattern vs. Positional Isomers

The defining feature of CAS 209482-01-9 is its specific 2-methoxy-4-nitro substitution on the phenyl ring. In comparison to the 1-Methyl-4-(3-nitrophenyl)piperazine analog (CAS 148546-97-8), the target compound presents a different electronic distribution and steric hindrance profile [1]. The 3-nitro isomer is commercially available as a 97% purity reagent , but its substitution pattern makes it unsuitable for applications requiring the 4-nitro group for subsequent reductions or the 2-methoxy group for specific binding interactions. This difference is fundamental and qualitative, dictating the choice of building block based on the desired final product architecture [2].

Medicinal Chemistry SAR Studies Organic Synthesis

Molecular Scaffold Differentiation: N-Methylpiperazine vs. Piperazine Core

A key differentiator is the methylated piperazine ring. The closest analog with an identical phenyl substitution pattern is 1-(2-Methoxy-4-nitrophenyl)piperazine (CAS 170912-81-9), which lacks the N-methyl group . This results in a quantifiable difference in molecular weight (251.28 vs. 237.26 g/mol) and other computed properties . The presence of the tertiary amine in the target compound, versus the secondary amine in the analog, influences its basicity, nucleophilicity, and ability to form salts .

Medicinal Chemistry Scaffold Hopping Organic Synthesis

Procurement Differentiation: Purity and Price Benchmarking vs. Unsubstituted Analog

A key procurement decision often involves selecting between the methylated and non-methylated analog based on cost and availability. As of April 2026, the target compound 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 209482-01-9) is available at a purity of 95.00% from at least one major building block supplier, with a 1g unit priced at $420 USD . In contrast, its non-methylated analog, 1-(2-Methoxy-4-nitrophenyl)piperazine (CAS 170912-81-9), is more widely available as a research chemical, with pricing and purity varying across numerous suppliers .

Procurement Benchmarking Laboratory Supply

Best-Fit Application Scenarios for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (209482-01-9) Based on Evidenced Differentiation


As a Scaffold in Structure-Activity Relationship (SAR) Studies for CNS Targets

The precise 2-methoxy-4-nitro substitution pattern on the phenyl ring, combined with the N-methylpiperazine moiety, makes this compound a valuable building block for exploring SAR around central nervous system (CNS) targets. In comparison to the non-methylated analog (CAS 170912-81-9), the N-methyl group can influence membrane permeability and binding interactions with receptors or transporters [1]. Its unique structural features allow medicinal chemists to probe the effects of this specific aromatic substitution on target engagement and downstream pharmacology, as evidenced by its classification as a piperazine derivative suitable for such studies .

As a Key Intermediate in the Synthesis of Kinase Inhibitors

This compound's structural components (nitrophenyl and N-methylpiperazine) are recurring motifs in the design of kinase inhibitors [1]. While the compound itself is not an active pharmaceutical ingredient, it serves as a crucial intermediate. The nitro group is a synthetic handle that can be reduced to a primary amine for further derivatization, while the N-methylpiperazine is a privileged structure in medicinal chemistry . Its use as a building block in patent applications related to inhibitors of WEE1 and Spleen Tyrosine Kinase (SYK) confirms its utility in this domain [2].

As a Tool Compound for Investigating Nitroreductase Activity or Prodrug Strategies

The presence of the nitro group on the phenyl ring renders this compound a potential substrate for nitroreductase enzymes. In a research setting, this property can be exploited to design hypoxia-activated prodrugs or to create assay systems where the reduction of the nitro group triggers a detectable change (e.g., fluorescence, cytotoxicity) [1]. Its utility as a synthetic intermediate for such applications is underscored by its physicochemical properties, including a Topological Polar Surface Area (TPSA) of 61.5 Ų, which is within the typical range for drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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